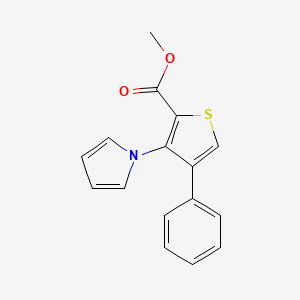

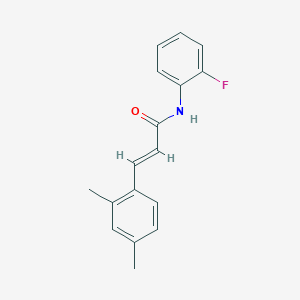

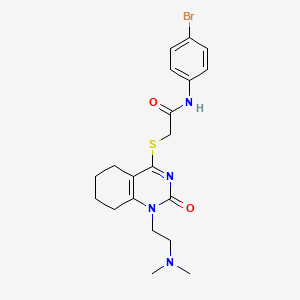

methyl 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

Methyl 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is utilized in the synthesis of various polymers and copolymers with potential applications in electronic devices. Its derivatives have been explored for their electrochromic properties, showing suitability for electrochromic devices due to their ability to undergo significant color changes when an electrical charge is applied. For instance, the compound has been involved in the synthesis of soluble conducting polymers that are compatible with common organic solvents, showcasing potential for use in electronic displays and windows due to their electrochromic capabilities (Variş et al., 2006).

Molecular Ordering and Polymerization

The compound has also been investigated for its role in the molecular ordering of mesogenic polythiophenes. Studies using 2D-IR and WAXS techniques have provided insights into the molecular structures and ordering of such polymers, which are crucial for developing advanced materials with specific optical and electrical properties (Suryanarayanan et al., 2014).

Regioselectivity in Catalysis

Research into the catalytic applications of this compound has uncovered its regioselectivity in palladium-catalyzed direct arylation reactions. This property is vital for the targeted synthesis of organic electronic materials, as it allows for precise modification of the thiophene ring, potentially leading to materials with optimized electronic properties (Smari et al., 2015).

Electropolymerization and Copolymerization

The electropolymerization and electrocopolymerization of aromatic pyrrole derivatives, including this compound, have been explored for the development of self-assembled monolayers and copolymer films. These materials exhibit improved properties for use in electronic applications, such as increased smoothness and homogeneity of surface structures, which are desirable for various electronic components (Schneider et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrrolopyrazine derivatives, have been known to interact with a broad range of targets, including various enzymes, receptors, and proteins .

Mode of Action

Similar compounds have been reported to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been known to affect a variety of biochemical pathways, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name |

methyl 4-phenyl-3-pyrrol-1-ylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-19-16(18)15-14(17-9-5-6-10-17)13(11-20-15)12-7-3-2-4-8-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEGFYGBQCLDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

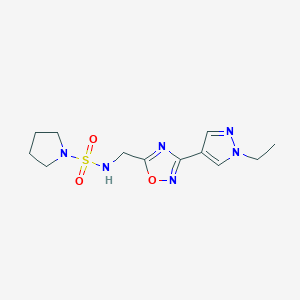

![2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2937990.png)

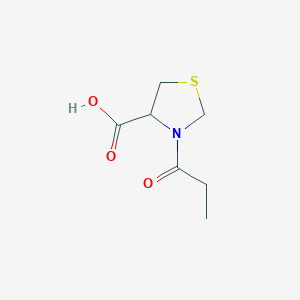

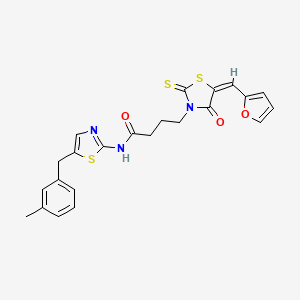

![Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate](/img/structure/B2938005.png)

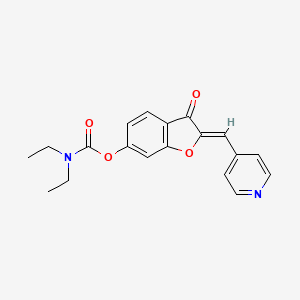

![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)

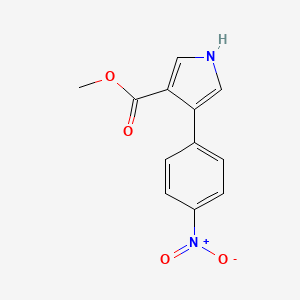

![3-[(2-furylmethyl)amino]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2938011.png)